molecular formula C15H13N B3287546 2-(3-Methylphenyl)-1H-indole CAS No. 847237-12-1

2-(3-Methylphenyl)-1H-indole

Cat. No.: B3287546
CAS No.: 847237-12-1
M. Wt: 207.27 g/mol
InChI Key: FDMNCWSEDSYGND-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1H-indole is a synthetic indole derivative serving as a valuable chemical scaffold in medicinal chemistry and drug discovery research. The indole nucleus is a privileged structure in pharmacology, known for its presence in compounds with a wide spectrum of biological activities . This particular compound, featuring a meta-methyl-substituted phenyl ring at the 2-position of the indole core, is of significant interest for the exploration of structure-activity relationships (SAR). Researchers utilize this scaffold to develop novel therapeutic agents, as structural modifications on the indole ring can profoundly influence interactions with biological targets . Indole derivatives have demonstrated substantial research potential in several areas. Notably, closely related 3-phenyl-1H-indole analogs have shown promising in vitro inhibitory activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains, suggesting a potential avenue for novel anti-tuberculosis agent development . More broadly, the indole scaffold is found in compounds investigated for anticancer , antiviral , anti-inflammatory , and antimicrobial activities . The mechanism of action for indole-based compounds is typically target-specific. For instance, some indoles act as tubulin polymerization inhibitors in cancer research , while others may function as kinase inhibitors or modulate various enzymatic pathways . The specific mechanism for this compound would be a subject of ongoing investigation, highlighting its utility as a versatile intermediate for biological screening and hit-to-lead optimization. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-5-4-7-12(9-11)15-10-13-6-2-3-8-14(13)16-15/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMNCWSEDSYGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Methylphenyl 1h Indole and Analogues

Classical Approaches to Indole (B1671886) Core Construction Relevant to 2-Substituted Indoles

The classical methods for indole synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, often named after their discoverers, provide diverse pathways to the indole nucleus, including the 2-arylindoles.

Fischer Indole Synthesis and its Modern Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgtcichemicals.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone). wikipedia.org

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.org A key step is an irreversible rsc.orgrsc.org-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) with aromatization yield the final indole product. wikipedia.org

For the synthesis of 2-(3-Methylphenyl)-1H-indole, the Fischer indole synthesis would utilize phenylhydrazine (B124118) and 3-methylacetophenone as starting materials. The reaction is typically catalyzed by Brønsted acids like sulfuric acid, hydrochloric acid, or polyphosphoric acid (PPA), or Lewis acids such as zinc chloride. e-journals.inwikipedia.org

Table 1: Fischer Indole Synthesis of 2-Arylindoles
ArylhydrazineCarbonyl CompoundCatalyst/ConditionsProductYieldReference
PhenylhydrazineSubstituted AcetophenonesSulfuric Acid, Reflux2-Aryl-1H-indolesGood to Excellent e-journals.in
PhenylhydrazineAcetoneLewis Acid2-Methyl-1H-indoleHigh ijarsct.co.in

Modern variants of the Fischer indole synthesis have been developed to overcome some of its limitations, such as the availability of the starting arylhydrazines. One notable modification is the Buchwald-Hartwig amination, which allows for the synthesis of arylhydrazones from aryl halides and hydrazones via a palladium-catalyzed cross-coupling reaction. wikipedia.org Another variation involves performing the reaction in a one-pot synthesis, where the intermediate arylhydrazone is not isolated, simplifying the procedure. youtube.com Microwave-assisted Fischer indolization has also gained attention as it is often rapid, safe, and can provide higher yields and product quality compared to conventional heating methods. researchgate.netsemanticscholar.org

Madelung Indole Synthesis and Mechanistic Refinements

The Madelung synthesis, first reported by Walter Madelung in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. wikipedia.org The classical conditions are often harsh, typically requiring temperatures between 200–400 °C and strong bases like sodium or potassium alkoxides. wikipedia.org

The proposed mechanism involves the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group by the strong base. The resulting carbanion then attacks the amide carbonyl group in an intramolecular fashion. Subsequent elimination of a water molecule leads to the formation of the indole ring. youtube.com

To synthesize this compound via the Madelung route, the starting material would be N-(3-methylbenzoyl)-o-toluidine. The harsh reaction conditions, however, can limit the functional group tolerance of this method.

Table 2: Madelung Indole Synthesis and its Modifications
SubstrateBase/ConditionsProductKey FeatureReference
N-Benzoyl-o-toluidineSodium ethoxide, High Temperature2-PhenylindoleClassical high-temperature synthesis wikipedia.org
N-Acyl-o-toluidinesPotassium salts (e.g., K-t-butoxide)IndolesImproved yields over sodium alkoxides researchgate.net
2-Alkyl-N-trimethylsilyl anilinesOrganolithium reagentsSubstituted indolesSmith-modified, milder conditions wikipedia.org

Mechanistic refinements and modifications have been developed to address the severity of the traditional Madelung synthesis. The use of potassium bases, such as potassium tert-butoxide, has been shown to be superior to sodium alkoxides. researchgate.netresearchgate.net A significant advancement is the Smith-modified Madelung synthesis, which employs organolithium reagents to cyclize N-trimethylsilyl anilides under milder conditions, expanding the scope to include more sensitive functional groups. wikipedia.org

Reissert Indole Synthesis and Multistep Pathways

The Reissert indole synthesis is a multistep pathway that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, typically potassium ethoxide. wikipedia.orgnih.gov This initial step forms an ethyl o-nitrophenylpyruvate. wikipedia.org

The subsequent step involves the reductive cyclization of the pyruvate (B1213749) derivative. This is commonly achieved using reducing agents like zinc in acetic acid, which reduces the nitro group to an amine. wikipedia.org The newly formed amino group then undergoes an intramolecular condensation with the adjacent ketone, leading to the formation of an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This carboxylic acid can then be decarboxylated upon heating to yield the final indole. wikipedia.org

For the synthesis of this compound, a plausible, albeit indirect, Reissert approach would be complex and is not a common route for this specific substitution pattern. The classical Reissert synthesis is more directly applicable to the formation of the core indole ring, which can then be further functionalized.

Table 3: Key Steps in the Reissert Indole Synthesis
StepReactantsReagents/ConditionsIntermediate/ProductReference
1. Condensationo-Nitrotoluene, Diethyl oxalatePotassium ethoxideEthyl o-nitrophenylpyruvate wikipedia.org
2. Reductive CyclizationEthyl o-nitrophenylpyruvateZinc, Acetic acidIndole-2-carboxylic acid wikipedia.org
3. DecarboxylationIndole-2-carboxylic acidHeatIndole wikipedia.org

Modern adaptations and a deeper understanding of the reaction pathway have solidified the Reissert synthesis as a reliable method for producing certain indole derivatives, particularly those substituted on the benzene (B151609) ring. rsc.org

Bartoli Indole Synthesis for Specific Substitution Patterns

The Bartoli indole synthesis, developed by Giuseppe Bartoli and his team in 1989, is a versatile method for preparing substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. name-reaction.comonlineorganicchemistrytutor.com A key feature of this reaction is the requirement of an ortho-substituent on the nitroarene, which is believed to facilitate a crucial rsc.orgrsc.org-sigmatropic rearrangement step in the mechanism. name-reaction.comwikipedia.org

The reaction mechanism is thought to begin with the addition of the vinyl Grignard reagent to the nitro group, which leads to the formation of a nitrosoarene intermediate. A second equivalent of the Grignard reagent then adds to the nitroso group. This is followed by a rsc.orgrsc.org-sigmatropic rearrangement, intramolecular cyclization, and subsequent aromatization to yield the indole product. onlineorganicchemistrytutor.comjk-sci.comquimicaorganica.org Typically, three equivalents of the vinyl Grignard reagent are required for the reaction to go to completion. wikipedia.org

The Bartoli synthesis is particularly useful for the preparation of 7-substituted indoles. jk-sci.com To synthesize an indole with a 2-aryl substituent like this compound, a substituted vinyl Grignard reagent, specifically (3-methylstyryl)magnesium bromide, would be required to react with an appropriate ortho-substituted nitroarene.

Table 4: General Parameters of the Bartoli Indole Synthesis
ParameterDescriptionReference
Nitroarene SubstrateMust have an ortho-substituent for good yields. wikipedia.org
Grignard ReagentTypically a vinyl Grignard reagent; 3 equivalents are generally needed. wikipedia.org
ProductsSubstituted indoles, particularly 7-substituted indoles. jk-sci.com

A significant modification of the Bartoli synthesis was introduced by Dobbs, who used an ortho-bromo substituent as a directing group, which can be subsequently removed, thereby expanding the scope of the reaction to produce indoles without a 7-substituent. wordpress.com

Nenitzescu Indole Synthesis and its Applicability

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a method for producing 5-hydroxyindole (B134679) derivatives. wikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org

The mechanism is understood to proceed via a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond to form the indole ring, and a final elimination step. wikipedia.org

The classical Nenitzescu synthesis is not directly applicable to the synthesis of 2-arylindoles like this compound, as it is specifically designed to produce indoles with a hydroxyl group at the 5-position and typically an ester group at the 2-position. While the R-groups on the starting materials can be varied, the core products are 5-hydroxyindoles. wikipedia.org Therefore, this method is not a conventional route for the target compound of this article.

Table 5: Characteristics of the Nenitzescu Indole Synthesis
CharacteristicDescriptionReference
Starting MaterialsBenzoquinone and a β-aminocrotonic ester. wikipedia.org
Primary Products5-Hydroxyindole derivatives. wikipedia.org
ApplicabilityNot a direct route for the synthesis of 2-arylindoles without a 5-hydroxy group.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis is a classical method that forms 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline (B41778). wikipedia.orgwikipedia.org The reaction is typically carried out at high temperatures and can be catalyzed by the aniline hydrobromide formed in situ. wikipedia.org

The mechanism is believed to involve the initial formation of an α-anilinoacetophenone, which then reacts with a second molecule of aniline. This intermediate then undergoes an electrophilic cyclization, followed by aromatization and tautomerization to yield the 2-arylindole. wikipedia.org

To synthesize this compound using this method, the starting materials would be α-bromo-3-methylacetophenone and aniline, or alternatively, α-bromoacetophenone and 3-methylaniline (m-toluidine). However, the classical Bischler-Möhlau synthesis is known for its harsh reaction conditions, which can lead to low yields and a lack of regioselectivity in some cases. wikipedia.org

Table 6: Features of the Bischler-Möhlau Indole Synthesis
FeatureDescriptionReference
Reactantsα-Haloacetophenone and an excess of an aniline. wikipedia.org
Product2-Arylindoles. wikipedia.org
Classical ConditionsHarsh, high temperatures. wikipedia.org

Modern modifications have been developed to improve the Bischler-Möhlau synthesis. These include the use of microwave irradiation and catalysts like lithium bromide to achieve milder reaction conditions and better yields. wikipedia.orgwikipedia.orgchemeurope.com These advancements have made the Bischler-Möhlau synthesis a more viable route for the preparation of a variety of 2-arylindoles. researchgate.net

Larock Indole Synthesis utilizing Palladium Catalysis

The Larock indole synthesis, also known as the Larock heteroannulation, is a powerful palladium-catalyzed reaction for producing indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method is highly versatile and allows for the synthesis of a wide array of substituted indoles. wikipedia.org The reaction typically involves the use of a palladium(II) catalyst, a base such as potassium carbonate, and a chloride salt like lithium chloride (LiCl) or tetra-n-butylammonium chloride (n-Bu4NCl). wikipedia.orgorgsyn.org N-substituted ortho-iodoanilines, including N-methyl, N-acetyl, and N-tosyl derivatives, have proven to be effective substrates, leading to good to excellent yields. wikipedia.org

The proposed mechanism for the Larock indole synthesis initiates with the reduction of Pd(II) to Pd(0). orgsyn.org This is followed by the oxidative addition of the ortho-iodoaniline to the Pd(0) species. The alkyne then coordinates to the resulting Pd(II) complex and undergoes regioselective syn-insertion into the aryl-palladium bond. orgsyn.org The regioselectivity is a key feature of this reaction, with the bulkier substituent of the alkyne generally ending up at the C2 position of the indole. nih.gov The final steps involve the displacement of the halide by the nitrogen atom to form a six-membered palladacycle, followed by reductive elimination to yield the indole product and regenerate the Pd(0) catalyst. orgsyn.org

Catalyst / Reagents Reactants Product Key Features
Pd(OAc)2, K2CO3, n-Bu4NClo-Iodoaniline, 1-phenyl-1-propyne2-Methyl-3-phenyl-1H-indoleHigh regioselectivity. nih.gov
Pd(OAc)2, K2CO3, LiClN-Acetyl-o-iodoaniline, Diphenylacetylene1-Acetyl-2,3-diphenyl-1H-indoleTolerates N-substitution. wikipedia.org
Pd(OAc)2, NaOAc, PPh3o-Iodoaniline, 4-octyne2,3-Dipropyl-1H-indoleVersatile for various alkynes. wikipedia.org

Other Noteworthy Indole-Forming Reactions (e.g., Batcho, Fukuyama, Gassman)

Several other named reactions are instrumental in the synthesis of indole derivatives.

The Batcho-Leimgruber indole synthesis is a two-step process that produces indoles from ortho-nitrotoluenes. The first step involves the formation of an enamine by reacting the ortho-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine. wikipedia.orgyoutube.com The subsequent step is a reductive cyclization of the enamine to form the indole ring. wikipedia.org Common reducing agents for this transformation include Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org

The Fukuyama indole synthesis is a versatile method for preparing 2,3-disubstituted indoles through a tin-mediated radical cyclization. wikipedia.orgchem-station.com The reaction can start from either an ortho-isocyanostyrene or a 2-alkenylthioanilide derivative. wikipedia.org Tributyltin hydride is commonly used as the reducing agent, with azobisisobutyronitrile (AIBN) or triethylborane (B153662) as the radical initiator. wikipedia.org The reaction proceeds via an α-stannoimidoyl radical, which undergoes a 5-exo-trig cyclization to form the indole ring. researchgate.net

The Gassman indole synthesis is a one-pot reaction that yields substituted indoles from an aniline and a ketone bearing a thioether substituent. wikipedia.orgexpertsmind.com The process begins with the oxidation of the aniline with tert-butyl hypochlorite (B82951) to form a chloramine. wikipedia.org This is followed by the addition of the keto-thioether to generate a sulfonium (B1226848) ion. wikipedia.org The addition of a base, such as triethylamine, leads to the formation of a sulfonium ylide, which undergoes a wikipedia.orgsynarchive.com-sigmatropic rearrangement. wikipedia.orgresearchgate.net The resulting ketone then undergoes condensation to form a 3-thiomethylindole. wikipedia.org The thiomethyl group can often be removed using Raney nickel. wikipedia.orgexpertsmind.com

Reaction Name Starting Materials Key Reagents Product Type
Batcho-Leimgrubero-NitrotolueneDMF-DMA, Pyrrolidine, Raney Ni/H2Substituted Indoles wikipedia.orgclockss.org
Fukuyamao-IsocyanostyreneTributyltin hydride, AIBN2,3-Disubstituted Indoles wikipedia.orgsynarchive.com
GassmanAniline, Keto-thioethert-BuOCl, Triethylamine3-Thiomethylindoles wikipedia.orgresearchgate.net

Contemporary and Sustainable Synthetic Strategies for this compound Analogues

Modern synthetic approaches to 2-arylindoles often focus on transition-metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been adapted for indole synthesis. A one-pot, three-component process has been developed for the synthesis of 2,3-disubstituted indoles from 2-bromoanilides, terminal alkynes, and an aryl halide. This method proceeds through a sequence of palladium-catalyzed Sonogashira coupling, amidopalladation, and reductive elimination. acs.org A direct oxidative Heck-Cassar-Sonogashira type alkynylation of indoles with terminal alkynes has also been developed, using oxygen as the terminal oxidant and requiring only a catalytic amount of base. rsc.orgrsc.org

Catalyst System Substrates Reaction Type Key Features
Pd(OAc)2/WEBAryl iodides, Terminal alkynesSonogashira CouplingGreen conditions, no base/ligand/copper. researchgate.net
Pd(OAc)2/UreaAryl halides, Terminal alkynesSonogashira CouplingCopper and amine-free. researchgate.net
Pd(TFA)2Indoles, Terminal alkynesOxidative AlkynylationUses O2 as oxidant, catalytic base. rsc.orgrsc.org

Direct C-H activation has emerged as a powerful tool for the synthesis of 2-arylindoles, avoiding the need for pre-functionalized starting materials. acs.org Palladium-catalyzed C-H arylation of indoles with aryl halides is a common strategy. acs.org These reactions often employ a directing group to control the regioselectivity of the arylation. For instance, the C3-carbonyl group (aldehyde, ketone, carboxylic acid, or ester) of N-unprotected indoles can direct the arylation to the C2 or C4 position. nih.gov Cross-dehydrogenative coupling (CDC) reactions, which directly couple two C-H bonds, offer an atom-economical approach to C-C bond formation. chim.it

Catalyst System Reactants Directing Group Position of Functionalization
Pd(OAc)2Indole, Aryl HalideN-pyrimidyl or pyridylC2 chim.it
Pd(OAc)23-Formylindole, IodoareneC3-AldehydeC2/C4 nih.gov
Rh(III)2-Arylindole, Quinone monoacetalNHC3 acs.org

Ruthenium catalysts have shown significant utility in the synthesis of indoles through various cyclization reactions. mdpi.com Ruthenium-catalyzed C-H activation and annulation of anilines with alkynes can produce 2,3-disubstituted indoles. mdpi.com Another approach involves the ruthenium-catalyzed cycloisomerization of 2-alkynylanilides, which can lead to 3-substituted indoles via a 1,2-carbon migration and the formation of a ruthenium vinylidene intermediate. acs.org Furthermore, visible-light-induced intramolecular cyclization of styryl azides in the presence of a ruthenium photocatalyst provides an efficient route to 2-substituted N-free indoles. mdpi.com

Catalyst Starting Materials Reaction Type Product
[RuCl2(p-cymene)]2Anilines, AlkynesC-H/N-H Annulation2,3-Disubstituted Indoles mdpi.com
Cationic Ru Complex2-AlkynylanilidesCycloisomerization3-Substituted Indoles acs.org
Ru(bpy)3Cl2Styryl AzidesPhotocatalytic Cyclization2-Substituted Indoles mdpi.com

Green Chemistry Approaches in Indole Synthesis

The development of environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. Green chemistry principles, such as the use of alternative energy sources, benign reaction media, and catalytic methods, have been increasingly applied to the synthesis of indole scaffolds, including this compound and its analogues. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.gov The application of microwave irradiation in indole synthesis is well-documented, with several classical methods being adapted to this technology. nih.govijpsjournal.com

The Fischer indole synthesis, a cornerstone of indole preparation, has been successfully performed under microwave irradiation, providing a rapid and safe route to 2-aryl indoles with higher yields compared to conventional heating methods. researchgate.net For instance, the condensation of aryl hydrazines with aryl ketones can be carried out in a one-pot tandem microwave protocol, where the intermediate hydrazone is formed in situ and subsequently cyclizes to the indole nucleus. researchgate.net

Similarly, the Bischler indole synthesis, which typically involves harsh reaction conditions, has been significantly improved through the use of microwave irradiation. wikipedia.orgwikipedia.org A solvent-free approach involves the solid-state reaction of anilines and phenacyl bromides, followed by microwave irradiation for a very short duration (45-60 seconds) to yield 2-arylindoles. organic-chemistry.orgsciforum.net This method avoids the use of organic solvents and toxic metal catalysts, aligning with green chemistry principles. organic-chemistry.org A one-pot variation of the microwave-assisted Bischler synthesis further simplifies the procedure and can lead to improved yields. organic-chemistry.orgsciforum.net Researchers have also utilized 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) as an effective promoter for the Bischler synthesis under microwave irradiation in the absence of a metal catalyst. mdpi.com

The Larock indole synthesis, a palladium-catalyzed heteroannulation, has also been adapted to microwave conditions, enabling a one-pot, three-component reaction to synthesize 2,3-disubstituted indoles efficiently. nih.gov Furthermore, microwave-assisted cycloisomerization of 2-alkynylanilines in water, without any added metal catalyst, has been shown to produce various indole derivatives in good to high yields. elte.hu

The following table summarizes representative examples of microwave-assisted indole synthesis.

Indole Synthesis MethodReactantsConditionsReaction TimeYield (%)Reference
Bischler SynthesisAnilines, Phenacyl bromidesSolvent-free, MW (540 W)45-60 s52-75 organic-chemistry.org
Fischer SynthesisAryl hydrazine, Aryl ketoneOne-pot tandem MWNot specifiedHigh researchgate.net
Larock Synthesis2-Iodoaniline, Terminal alkyne, Aryl iodidePdCl2(PPh3)2, CuI, Et3N, MWNot specifiedVaries nih.gov
Cycloisomerization2-AlkynylanilinesWater, KCl, MW (200 °C)30 min~60 elte.hu
Reactions in Aqueous Micellar Media

Performing organic reactions in water is a primary goal of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. researchgate.net Micellar catalysis, which utilizes surfactants to form micelles in water, provides a hydrophobic "nanoreactor" environment that can solubilize organic substrates and facilitate reactions. mdpi.comnih.gov

The synthesis of 2-substituted indoles has been successfully achieved in aqueous micellar media. For example, the palladium-catalyzed cyclization of unprotected 2-alkynylanilines can be carried out in water using the surfactant TPGS-750-M. mdpi.com This system allows for the use of a simple palladium salt like Pd(OAc)₂ without the need for protective groups on the aniline nitrogen. mdpi.com The efficiency of the reaction can be sensitive to the heating method, with conventional heating sometimes being superior to microwave irradiation in this specific system. mdpi.com

A tandem Sonogashira coupling and cyclization reaction has also been developed in a nanomicellar water environment, further demonstrating the utility of this green medium for complex transformations. mdpi.com The use of aqueous micellar solutions can protect water-sensitive intermediates and enable catalysis that would otherwise be difficult in a purely aqueous environment. nih.gov For instance, the synthesis of bis(indolyl)methanes has been accomplished using a catalytic amount of iodine in an aqueous solution of sodium dodecylsulfate (SDS), a common surfactant. researchgate.net

The table below highlights the use of aqueous micellar media in indole synthesis.

Reaction TypeSubstrateCatalyst/SurfactantSolventKey FeatureReference
Pd-Catalyzed Cyclization2-AlkynylanilinesPd(OAc)₂ / TPGS-750-MWaterN-unprotected substrates mdpi.com
Tandem Sonogashira-Cyclizationo-Haloanilines, 1-AlkynesPd(OAc)₂/Xphos / TPGS-750-MWaterOne-pot procedure mdpi.com
Bis(indolyl)methane SynthesisIndoles, Carbonyl compoundsI₂ / SDSWaterMild, eco-friendly conditions researchgate.net
Solvent-Free Reaction Systems

Eliminating the solvent altogether represents a significant step towards a greener chemical process. Solvent-free, or solid-state, reactions minimize waste, reduce environmental pollution, and can lead to improved reaction rates and selectivity. beilstein-journals.org

The Bischler indole synthesis is particularly amenable to solvent-free conditions. As mentioned previously, 2-arylindoles can be prepared by the solid-state reaction of anilines and phenacyl bromides, followed by a brief period of microwave irradiation. organic-chemistry.org This method is not only environmentally friendly but also operationally simple and efficient. organic-chemistry.orgsciforum.net

The synthesis of bis(indolyl)methanes from indoles and aldehydes has also been extensively studied under solvent-free conditions. beilstein-journals.org A variety of catalysts, including iodine, have been shown to be effective for this transformation at room temperature, often employing a grinding technique to mix the solid reactants. beilstein-journals.org The use of solid acids or Lewis acids supported on materials like silica (B1680970) gel or montmorillonite (B579905) K10 clay are also common in solvent-free indole syntheses. beilstein-journals.org

Reaction TypeReactantsCatalyst/ConditionsKey AdvantageReference
Bischler SynthesisAnilines, Phenacyl bromidesNaHCO₃, Solid-state, MWAvoids organic solvents and metal catalysts organic-chemistry.org
Bis(indolyl)methane SynthesisIndoles, AldehydesI₂, Solid grind, RTMild conditions, no solvent required beilstein-journals.org
Bis(indolyl)methane SynthesisIndoles, AldehydesDBDMH, 50 °CGood to excellent yields beilstein-journals.org
Application of Nanocatalysts and Green Catalysts

The use of heterogeneous catalysts, including nanocatalysts and solid acids like zeolites, offers significant green advantages such as ease of separation, reusability, and often milder reaction conditions. tandfonline.comrsc.org

Palladium nanoparticles have proven to be highly effective catalysts for C-C bond-forming reactions crucial to indole synthesis. rsc.org These nanoparticles can be generated in situ from a palladium(II) precursor in a medium like polyethylene (B3416737) glycol (PEG-400), which acts as a stabilizer. rsc.orgthieme-connect.comthieme-connect.com This system has been successfully applied to the intramolecular Heck cyclization of N-vinyl and N-allyl-2-haloanilines to produce a variety of substituted indoles. rsc.orgthieme-connect.com The high activity is attributed to the in-situ formation of Pd nanoparticles with an average size of around 8.52 nm. rsc.orgthieme-connect.com Palladium nanoparticles confined within the cages of metal-organic frameworks (MOFs) like MIL-101 have also been used for the one-pot synthesis of indoles in water, showing enhanced activity and stability. acs.org

Zeolites, which are microporous aluminosilicates, are environmentally benign, reusable, and cost-effective solid acid catalysts. tandfonline.com HY-Zeolite has been effectively used in the synthesis of bis(indolyl)methanes through the electrophilic substitution of indoles with carbonyl compounds. tandfonline.com The zeolite's porous structure and acidic sites facilitate the reaction, often at room temperature. tandfonline.com Other zeolites, such as HZSM-5, have been employed in the direct thermo-catalytic conversion of bio-derived furans with ammonia to produce indoles, offering a pathway from renewable feedstocks. rsc.org

Catalyst TypeSpecific CatalystApplication in Indole SynthesisKey AdvantagesReference(s)
NanocatalystIn situ generated Pd nanoparticles in PEG-400Intramolecular Heck cyclizationHigh activity, ligandless conditions for some substrates rsc.orgthieme-connect.comthieme-connect.com
NanocatalystPd nanoparticles in MIL-101 cagesOne-pot indole synthesis in waterHigh activity and stability, aqueous medium acs.org
Green CatalystHY-ZeoliteSynthesis of bis(indolyl)methanesReusable, mild conditions, operational simplicity tandfonline.com
Green CatalystHZSM-5Conversion of furans and ammonia to indolesUse of bio-derived feedstocks rsc.org
Ultrasound-Assisted Methods

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. researchgate.netnih.gov This process creates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species. researchgate.net Ultrasound-assisted synthesis is considered a green technique as it often allows for shorter reaction times, milder conditions, and improved energy efficiency. researchgate.netksu.edu.sa

The synthesis of various indole derivatives has been successfully promoted by ultrasonic irradiation. For example, the preparation of bis(indolyl)methanes from indoles and carbonyl compounds can be efficiently carried out under ultrasound irradiation in solvent-free conditions using catalysts like alum or nanosilica gel. researchgate.net Ultrasound has also been employed for the rapid synthesis of indole-based derivatives through ligand-free copper-catalyzed reactions and for the synthesis of functionalized indolines via radical cascade reactions. researchgate.netnih.gov These methods highlight the potential of ultrasound to accelerate complex transformations in heterocyclic synthesis. nih.govnih.gov

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued in medicinal and combinatorial chemistry. nih.gov They adhere to the principles of green chemistry by promoting atom economy, reducing the number of synthetic steps, and minimizing waste generation.

While many classical indole syntheses can be adapted into one-pot procedures, true MCRs for constructing the indole scaffold are also being developed. For example, a three-component synthesis of 2-(aminomethyl)-3-arylindoles catalyzed by palladium has been reported. mdpi.com This reaction involves the one-pot combination of an aryl iodide, an amine, and a propargyl alcohol derivative to form two new C-N bonds and one C-C bond. mdpi.com

The development of novel MCRs for the synthesis of complex and diversely substituted indoles, including analogues of this compound, is an active area of research. These strategies offer a powerful and efficient means of generating libraries of compounds for biological screening while adhering to environmentally conscious synthetic principles.

Strategies for Regioselective Synthesis of 2-Arylindoles

The synthesis of 2-arylindoles, such as this compound, with high regioselectivity is a significant area of focus in organic chemistry due to the prevalence of this structural motif in pharmacologically active compounds. nih.gov Various strategies have been developed to control the position of the aryl group at the C2 position of the indole ring, overcoming the inherent electronic nature of the indole nucleus which often favors substitution at other positions like N1 and C3. nih.gov

Palladium-Catalyzed C-H Arylation and Heck-Type Reactions: One of the most efficient methods for generating 2-arylindoles is the direct, regiospecific C–H arylation of the indole core. nih.gov Innovative synthetic methods, including direct C–H palladation and Pd-catalyzed Heck-type reactions, have enabled the C2-selective arylation of indoles, even without the presence of a directing group. nih.gov

A notable one-step approach involves the palladium-catalyzed oxidative dehydrogenation of indolines followed by a sequential C2-regioselective Heck-type reaction. nih.gov This method utilizes molecular oxygen as the sole oxidant under mild, acid- and base-free conditions, showing broad substrate scope and functional group tolerance. nih.govresearchgate.net The process allows for the direct functionalization of the indoline (B122111) scaffold to produce a variety of multi-substituted 2-arylindoles. nih.gov

Cyclization Reactions: Various cyclization strategies provide regioselective access to 2-arylindoles.

Palladium-Catalyzed Cyclization of Anilines with Vinyl Azides: This novel approach achieves the synthesis of 2-arylindoles with high efficiency and excellent regioselectivity through a Pd(II)-catalyzed cyclization reaction. nih.gov

Acetylene-Activated SNAr/Intramolecular Cyclization: This method involves a nucleophilic aromatic substitution followed by a 5-endo-dig cyclization. The acetylene (B1199291) group acts both as an activator for the SNAr reaction and as the carbon scaffold for the newly formed five-membered ring. rsc.org

Bischler-Mohlau Indole Synthesis: This traditional method, based on an intramolecular electrophilic cyclization, can be adapted for a solvent-free synthesis of 2-arylindoles using microwave irradiation. sciforum.net A one-pot variation involving the irradiation of a 2:1 mixture of an aniline and a phenacyl bromide has been shown to improve yields. sciforum.net

Intramolecular Arylogous Nitroaldol Condensation: A transition metal-free, base-mediated reaction of ortho-heteroatom-substituted aryl aldehydes with 2-nitrobenzyl halides can produce 2-(2-nitroaryl)indole derivatives. This reaction proceeds through O-/N-benzylation followed by the key intramolecular cyclization step. rsc.org

The table below summarizes key regioselective strategies for the synthesis of 2-arylindoles.

Synthetic Strategy Key Reagents/Catalysts Reaction Type Key Features
Dehydrogenation & C2-ArylationPd(II) catalyst, O₂ (oxidant)One-step oxidative dehydrogenation and Heck-type reactionMild, acid/base-free conditions; broad substrate scope. nih.govresearchgate.net
Cyclization of AnilinesPd(II) catalyst, Vinyl AzidesCatalytic CyclizationHigh efficiency and excellent regioselectivity. nih.gov
Bischler-Mohlau SynthesisMicrowave irradiationElectrophilic CyclizationSolvent-free, one-pot variation available. sciforum.net
Acetylene-Activated CascadeBase (e.g., K₂CO₃)SNAr / 5-endo-dig CyclizationTransition metal-free. rsc.org
Arylogous Nitroaldol CondensationBase (e.g., DBU)O-/N-alkylation / Intramolecular CyclizationTransition metal-free. rsc.org

Mechanistic Investigations of this compound Formation

Cyclization Mechanisms (e.g., Electrophilic Cyclization, Reductive Cyclization)

The formation of the 2-arylindole scaffold proceeds through various cyclization mechanisms, with electrophilic and reductive pathways being prominent.

Electrophilic Cyclization: The classic Bischler-Mohlau synthesis is a prime example of an electrophilic cyclization. sciforum.net This reaction involves the acid-catalyzed cyclization of an α-arylamino-ketone. Mechanistic studies using isotopic labeling in the synthesis of 2-aryl-indole analogues under Bischler-Mohlau conditions have provided significant insights. nih.gov These studies suggest that the pathway can involve two equivalents of the aniline reactant and proceeds through an imine intermediate, rather than a direct cyclization followed by a 1,2-aryl shift. nih.gov

Another electrophilic pathway is observed in the metal-free, regioselective intramolecular cyclization of o-alkynyl arylamines with in situ generated selenenyl chloride (ArSeCl). The proposed mechanism involves the electrophilic attack of the selenenyl chloride on the alkyne, forming a key intermediate that then undergoes cyclization. nih.gov

Reductive Cyclization: Reductive cyclization methods are also employed for indole synthesis. A notable example is the palladium-catalyzed, carbon monoxide-mediated double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to form pyrrolo[3,2-g]indoles. nih.gov While this produces a more complex indole system, the fundamental step involves the reduction of nitro groups to facilitate the cyclization onto the adjacent alkenyl groups. nih.gov Similarly, a base-mediated reductive cyclization of a ketone tethered to a nitrobenzene (B124822) moiety provides access to the hexahydro-2,6-methano-1-benzazocine ring system, showcasing another application of nitro group reduction to initiate cyclization. nih.gov

Role of Intermediates in Reaction Pathways

Intermediates play a crucial role in directing the outcome and regioselectivity of 2-arylindole syntheses.

In the Pd-catalyzed dehydrogenation of indolines followed by C2-arylation, the reaction is initiated by the coordination of the indoline N-H to the Pd(II) catalyst. nih.gov Subsequent β-hydride elimination generates an imine intermediate, which then tautomerizes to the more stable indole. nih.gov This indole then participates in the Heck-type arylation cycle. A key finding is that the coordination of the indoline to the palladium catalyst precedes the transmetallation with the arylboronic acid. researchgate.net The Heck-type addition of the generated indole to the Pd-aryl complex favors an intermediate that, after anti-β-hydride elimination, regioselectively produces the 2-arylindole. nih.gov

In the Bischler-Mohlau reaction, isotopic labeling studies have pointed to the formation of an imine intermediate as central to the mechanism, which then undergoes cyclization. nih.gov

For the synthesis via intramolecular arylogous nitroaldol condensation, the reaction proceeds through a base-mediated O- or N-benzylation to give an initial intermediate. rsc.org A base then abstracts an acidic proton from the benzylic CH₂ group, which is activated by the nitro group, to form a subsequent intermediate that undergoes the key intramolecular cyclization. This leads to a 3-hydroxy-substituted indoline intermediate, which is then dehydrated to furnish the final 2-arylindole product. rsc.org

Stereochemical Considerations in Indole Synthesis

While the synthesis of the aromatic 2-arylindole core itself does not typically involve the creation of stereocenters on the indole ring, stereochemistry becomes a critical consideration when adjacent stereocenters are formed or when the indole product undergoes further transformation.

For instance, the regioselective synthesis of novel 2,3,4,4a-tetrahydro-1H-carbazoles (which are partially saturated indole derivatives) from L-menthone via Fischer indole synthesis yields a mixture of diastereomers. rsc.org The stereochemical outcome is a direct result of the cyclization process and the chiral starting material.

Furthermore, enzymatic reactions can introduce chirality with high stereoselectivity. The biocatalytic oxidation of 2-arylindole substrates using flavin-dependent monooxygenases can stereoselectively produce enantioenriched 3-hydroxyindolenine products. nih.gov This highlights a method to introduce a chiral center adjacent to the C2-aryl group after the primary indole synthesis is complete. The selectivity of these enzymatic reactions can overcome challenges seen in chemical oxidations, such as overoxidation and complex product mixtures. nih.gov

Advanced Reactivity and Transformations of 2 3 Methylphenyl 1h Indole

Electrophilic and Nucleophilic Substitution Reactions

General principles of indole (B1671886) chemistry suggest that the indole nucleus is electron-rich and readily undergoes electrophilic substitution, primarily at the C-3 position. If the C-3 position is substituted, electrophilic attack may occur at the C-2 position or on the benzene (B151609) ring. Nucleophilic substitution is less common and typically requires activation of the indole ring.

Regiospecificity in Electrophilic Attack at C-2 and C-3

There is no specific literature data available that details the regiospecificity of electrophilic attack at the C-2 and C-3 positions of 2-(3-Methylphenyl)-1H-indole. While the C-2 position is blocked by the 3-methylphenyl group, electrophilic substitution would be expected to occur at the C-3 position. However, without experimental data, this remains a projection based on general indole reactivity.

N-Alkylation and C-Alkylation Strategies

No specific studies on the N-alkylation or C-alkylation of this compound have been found. General methods for indole alkylation exist, which can proceed at the nitrogen atom or at carbon atoms of the indole ring depending on the reaction conditions (e.g., the base, solvent, and electrophile used). For 2,3-disubstituted indoles, C-6 alkylation has been reported, but no examples with this compound are available.

Controlled Functionalization with Nitrating Agents

Specific research on the controlled functionalization of this compound with nitrating agents is not available. Nitration of the indole ring is a known transformation, but the specific conditions and regioselectivity for this particular substrate have not been documented.

Cycloaddition Reactions Involving the Indole Core

The indole nucleus can participate in cycloaddition reactions, acting as a diene or a dienophile, although dearomatization of the indole ring is often required.

Diels-Alder and Related [2+x] Cycloadditions

There are no published examples of Diels-Alder or other [2+x] cycloaddition reactions specifically involving this compound. While cycloaddition reactions of various other indole derivatives are known, these cannot be directly extrapolated to the target compound.

Intramolecular vs. Intermolecular Cycloadditions

A comparison of intramolecular versus intermolecular cycloadditions for this compound cannot be made due to the absence of any reported cycloaddition reactions for this compound.

Palladium-Catalyzed Functionalizations on the Phenyl Moiety

Palladium-catalyzed cross-coupling and C-H functionalization reactions represent a powerful toolkit for modifying aromatic and heteroaromatic systems. beilstein-journals.orgsnnu.edu.cn In the context of this compound, the peripheral phenyl ring presents a secondary site for functionalization, which can be selectively targeted using appropriate catalytic systems and directing group strategies. These reactions allow for the elaboration of the aryl substituent without altering the core indole structure, providing access to a diverse range of derivatives.

A key strategy for achieving regioselectivity in C-H functionalization is the use of directing groups. beilstein-journals.org For 2-arylindoles, the indole nitrogen or substituents placed upon it can direct a metal catalyst to a specific C-H bond on the appended phenyl ring. While many studies focus on the functionalization of the indole core itself, methods for targeting the C-H bonds of the 2-aryl substituent are emerging. rsc.org

Research has demonstrated the rhodium-catalyzed oxidative annulation of 2-arylindoles with alkenes, using molecular oxygen as the sole oxidant. nih.gov This methodology has been successfully applied to substrates like this compound. For example, the reaction with butyl acrylate (B77674) proceeds via C-H activation at the C2 position of the methylphenyl ring, ortho to the indole substituent, followed by annulation to form a new carbocyclic ring. This transformation leads to complex polycyclic aromatic systems. nih.gov The reaction of this compound with various acrylates under rhodium catalysis highlights the utility of this approach for constructing elaborate molecular scaffolds.

Table 1: Rhodium-Catalyzed Oxidative Annulation of this compound with Alkenes nih.gov
Reactant 1Reactant 2 (Alkene)Catalyst SystemProductYield
This compoundButyl acrylate[RhCpCl2]2, AgSbF6, Cu(OAc)2Butyl 2-(10-methyl-6H-isoindolo[2,1-a]indol-6-yl)acetate93%
This compoundEthyl acrylate[RhCpCl2]2, AgSbF6, Cu(OAc)2Ethyl 2-(10-methyl-6H-isoindolo[2,1-a]indol-6-yl)acetate86%
This compoundMethyl acrylate[RhCp*Cl2]2, AgSbF6, Cu(OAc)2Methyl 2-(10-methyl-6H-isoindolo[2,1-a]indol-6-yl)acetate85%

Palladium-catalyzed dual C-H functionalization has also been used to synthesize fused carbazole (B46965) derivatives from indoles and cyclic diaryliodonium salts in a single step, forming two C-C bonds and a new ring. rsc.org Such strategies underscore the potential for complex molecule synthesis starting from relatively simple indole precursors.

Reactions with Michael Acceptors and Other Electrophiles

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and is the preferred site for electrophilic substitution, a consequence of the superior stabilization of the cationic intermediate (Wheland intermediate) formed upon attack at this position. bhu.ac.inresearchgate.net When the C3 position is unsubstituted, as in this compound, it serves as the primary reactive center for a wide array of electrophiles, including those involved in Michael additions.

The Michael reaction, or conjugate addition, of indoles to electron-deficient alkenes is a fundamental carbon-carbon bond-forming reaction. This compound is expected to react readily with various Michael acceptors, such as α,β-unsaturated ketones, esters, and nitroolefins, to afford 3-substituted indole derivatives. nih.govresearchgate.net These reactions can be catalyzed by a variety of catalysts, including Lewis acids (e.g., InCl₃, Yb(OTf)₃, I₂) and Brønsted acids. researchgate.net Solvent-free conditions and the use of greener catalysts have also been explored for these transformations. researchgate.net

A study on the Michael addition of various indoles to trans-β-nitroolefins catalyzed by Feist's acid demonstrated high yields for the formation of 3-(2-nitro-1-arylethyl)-1H-indoles. nih.gov Although this compound was not explicitly listed as a substrate, the reaction's broad scope with other 2-substituted and unsubstituted indoles suggests it would be a highly suitable participant. nih.govacs.org

Table 2: Representative Michael Addition of Indoles to β-Nitrostyrene nih.gov
Indole SubstrateMichael AcceptorCatalystSolventProductYield
Indoleβ-NitrostyreneFeist's Acid (10 mol%)Ethanol (B145695)3-(2-Nitro-1-phenylethyl)-1H-indole97%
2-Methylindoleβ-NitrostyreneFeist's Acid (10 mol%)Ethanol2-Methyl-3-(2-nitro-1-phenylethyl)-1H-indole98%

Beyond Michael acceptors, this compound will undergo a range of other electrophilic substitution reactions at the C3-position. These include:

Alkylation: Reactions with alkyl halides, typically requiring heat or the use of a strong base to deprotonate the indole nitrogen first, can introduce alkyl groups. bhu.ac.in

Nitration: Direct nitration with strong acids like nitric/sulfuric acid can lead to polymerization or attack on the benzene ring after protonation at C3. bhu.ac.in Therefore, milder, non-acidic nitrating agents such as benzoyl nitrate (B79036) or ethyl nitrate are used to achieve selective nitration at the C3-position. bhu.ac.in

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) readily introduce halogen atoms at the C3-position. orgsyn.org

In all these cases, the presence of the 2-(3-methylphenyl) group sterically shields the C2 position and electronically directs incoming electrophiles to the highly activated C3 position of the indole nucleus.

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, intermolecular interactions, and photophysical properties. For this compound, computational analyses reveal the distribution of electrons and the nature of chemical bonds, which are crucial for predicting its behavior in various chemical environments.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored in shades of red and yellow, indicate areas prone to electrophilic attack, while regions of positive potential, shown in blue, are susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show significant negative potential localized around the nitrogen atom of the indole ring due to the presence of its lone pair of electrons. The π-electron clouds of the indole and phenyl rings would also exhibit negative potential, though to a lesser extent. researchgate.net Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would be characterized by a region of strong positive potential, highlighting its acidic nature and capacity to act as a hydrogen bond donor. researchgate.net The methyl group on the phenyl ring, being weakly electron-donating, would slightly increase the negative potential of the phenyl ring compared to an unsubstituted phenylindole. These electrostatic potential distributions are crucial for predicting how the molecule interacts with other molecules, such as receptors or solvents. mdpi.com

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound
Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Indole N-H groupStrongly Positive (Blue)Site for nucleophilic attack; hydrogen bond donor
Indole Nitrogen AtomStrongly Negative (Red)Site for electrophilic attack; hydrogen bond acceptor
π-systems of Indole and Phenyl RingsModerately Negative (Yellow/Green)Interaction with cations and electrophiles
Aromatic C-H groupsSlightly Positive (Light Blue)Weak hydrogen bond donors

Topological analyses of electron density provide a deeper understanding of chemical bonding and non-covalent interactions. Key methods include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. ijasret.com For this compound, ELF and LOL analyses would clearly delineate the covalent bonds (C-C, C-N, C-H) and the lone pair on the nitrogen atom. nih.govresearchgate.net The aromatic π-systems of the indole and phenyl rings would appear as regions of delocalized electrons. These analyses confirm the classical bonding structure of the molecule and can provide quantitative information about the degree of electron sharing in different bonds. mdpi.com

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. mdpi.com An RDG scatterplot reveals these interactions as spikes in the low-density, low-gradient region. nih.gov For this compound, RDG analysis would be expected to identify intramolecular C-H···π interactions between the methylphenyl group and the indole ring system. In a condensed phase or in the presence of other molecules, it could also map intermolecular hydrogen bonds involving the N-H group and π-π stacking interactions between the aromatic rings. researchgate.net

Substituents on an aromatic core can significantly alter its electronic properties through inductive and resonance effects. In this compound, the key substituent is the methyl group (-CH₃) on the phenyl ring at the meta-position.

The methyl group is known as an electron-donating group (EDG) through an inductive effect. rsc.org When attached to the phenyl ring, it increases the electron density of the ring system. This electronic perturbation influences the properties of the entire molecule. Compared to the unsubstituted 2-phenylindole, the presence of the 3-methyl group is expected to have the following effects:

HOMO-LUMO Gap: The introduction of an EDG typically raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), leading to a slight decrease in the HOMO-LUMO energy gap. This can result in a red-shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. nih.gov

Reactivity: The increased electron density on the phenyl ring can influence the molecule's reactivity in electrophilic substitution reactions. The indole ring itself is inherently electron-rich and is the primary site for many reactions. chemrxiv.org

The position of the substituent is also critical. A meta-substituent, as in this case, primarily exerts its influence through inductive effects, with resonance effects being less pronounced compared to ortho or para substitution. Studies on other N-heterocycles confirm that the position of substituents profoundly influences their electron-donating or -withdrawing properties. rsc.org

Table 2: Predicted Influence of the 3-Methyl Substituent on Electronic Properties
PropertyEffect of 3-Methyl Group (Compared to 2-Phenylindole)Underlying Principle
HOMO EnergyIncreaseElectron-donating inductive effect
LUMO EnergySlight Increase or Minor ChangeWeaker influence of inductive effect on LUMO
HOMO-LUMO Energy GapSlight DecreaseLeads to bathochromic (red) shift in absorption
Dipole MomentMinor ChangeInductive effect alters charge distribution

Theoretical Spectroscopic Investigations

Computational methods allow for the simulation of various types of spectra, providing a powerful tool for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT methods, typically by computing the harmonic frequencies of the molecule's normal modes of vibration. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, often show good agreement with experimental spectra. biointerfaceresearch.com

For this compound, the vibrational spectrum would be complex, featuring modes from the indole core, the phenyl ring, and the methyl group. Key vibrational assignments would include:

N-H Stretching: A sharp, characteristic band expected in the 3300-3500 cm⁻¹ region, indicative of the indole N-H group. nih.gov

Aromatic C-H Stretching: Multiple bands typically observed above 3000 cm⁻¹.

C=C Stretching: Vibrations associated with the aromatic rings, expected in the 1400-1650 cm⁻¹ range. researchgate.net

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes.

Ring Breathing Modes: Collective vibrations of the indole and phenyl rings at lower frequencies.

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions, such as stretching, bending, or torsion, which is invaluable for a definitive interpretation of experimental FT-IR and Raman spectra. nih.gov

Table 3: Representative Theoretical Vibrational Frequencies and Assignments for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Description
ν(N-H)~3450Indole N-H stretching
ν(C-H)aromatic3050 - 3150Aromatic C-H stretching
ν(C-H)methyl2900 - 3000Methyl C-H stretching
ν(C=C)1400 - 1650Aromatic ring stretching
δ(C-H)1000 - 1300In-plane C-H bending
γ(C-H)700 - 900Out-of-plane C-H bending

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic excitation energies and oscillator strengths of molecules, which allows for the simulation of UV-Vis absorption spectra. mdpi.comcnr.it The indole chromophore is known to have several close-lying excited electronic states, making its photophysics complex. chemrxiv.org

The simulated UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated system formed by the indole and phenyl rings. TD-DFT calculations would provide the maximum absorption wavelengths (λmax), the corresponding oscillator strengths (which relate to the intensity of the absorption bands), and the nature of the electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.). researchgate.netrsc.org

Based on studies of related indole derivatives, the main absorption bands would likely occur in the UV region. mdpi.com The presence of the electron-donating methyl group is predicted to cause a slight bathochromic (red) shift in the absorption bands compared to 2-phenylindole, due to the destabilization of the HOMO and a reduction in the HOMO-LUMO gap. nih.gov

Table 4: Predicted TD-DFT Results for the Main Electronic Transitions of this compound
TransitionPredicted λmax (nm)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁~300 - 320~0.3 - 0.5HOMO → LUMO (π → π)
S₀ → S₂~260 - 280~0.2 - 0.4HOMO-1 → LUMO (π → π)
S₀ → S₃~220 - 240~0.6 - 0.8HOMO → LUMO+1 (π → π*)

Applications of 2 3 Methylphenyl 1h Indole in Contemporary Chemical Sciences

Utilization as Advanced Synthetic Building Blocks

The strategic placement of a 3-methylphenyl group at the 2-position of the indole (B1671886) ring endows 2-(3-Methylphenyl)-1H-indole with specific reactivity that is harnessed by synthetic chemists for the construction of intricate molecular frameworks. This section delves into its application as a precursor for complex heterocycles, a scaffold for multi-component assemblies, and an intermediate in the synthesis of functional organic molecules.

Precursors for Complex Heterocyclic Systems

The indole nucleus of this compound serves as a versatile template for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the indole C3 position and the N-H bond allows for a variety of cyclization strategies to build polycyclic structures. While direct examples specifying this compound are not extensively documented in readily available literature, the principles of indole chemistry strongly support its utility in this context.

For instance, indole derivatives are widely used in reactions that lead to the formation of carbazoles, carbolines, and other polycyclic indole alkaloids. These transformations often involve intramolecular cyclizations or cycloaddition reactions where the indole acts as a key reactive component. The 3-methylphenyl substituent in this compound can influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a pathway to specific isomers of complex heterocyclic compounds. The synthesis of such fused systems is of significant interest due to their prevalence in pharmacologically active natural products and synthetic drugs.

Table 1: Potential Complex Heterocyclic Systems Derived from Indole Precursors

Heterocyclic SystemGeneral Synthetic StrategyPotential Influence of this compound
CarbazolesOxidative cyclization, Fischer indole synthesis variantsThe tolyl group can direct the cyclization and influence the electronic properties of the resulting carbazole (B46965).
β-CarbolinesPictet-Spengler reactionThe steric bulk of the 2-substituent can affect the ease of cyclization and the stability of intermediates.
Fused pyrimidoindolesCondensation and cyclization reactionsThe electronic nature of the tolyl group can modulate the reactivity of the indole nitrogen in cyclization steps.

Scaffolds for Multi-Component Assemblies

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. The indole scaffold is frequently employed in MCRs due to its nucleophilic character. nih.gov this compound can serve as a foundational scaffold in such reactions, where multiple reactants are combined to rapidly generate molecular diversity.

In a typical MCR, the indole nitrogen or the C3 position can act as a nucleophile, initiating a cascade of bond-forming events. The presence of the 2-(3-methylphenyl) group can sterically guide the approach of other reactants, potentially leading to specific stereochemical outcomes in the final product. MCRs involving indole derivatives have been used to synthesize a wide range of heterocyclic structures, including substituted piperidines, pyridines, and other complex frameworks relevant to medicinal chemistry. researchgate.net The modular nature of MCRs makes this compound an attractive starting point for the generation of libraries of diverse compounds for drug discovery and other applications. nih.govrug.nl

Intermediates in the Construction of Functional Organic Molecules

Beyond the synthesis of complex heterocycles, this compound is a valuable intermediate for the synthesis of a variety of functional organic molecules. The indole ring can be functionalized at multiple positions, allowing for the introduction of various pharmacophores and functional groups. Indole derivatives are known to be key components in a wide range of bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov

The synthesis of medicinally relevant compounds often involves the strategic modification of a core scaffold. Starting from this compound, chemists can perform reactions such as N-alkylation, N-arylation, and electrophilic substitution at the C3 position to build up molecular complexity. The resulting derivatives can be further elaborated to access target molecules with desired biological activities. The 3-methylphenyl group can play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Role in Catalysis and Ligand Design

The unique electronic and structural properties of the indole nucleus have also led to its exploration in the field of catalysis. Derivatives of this compound have the potential to be developed into novel ligands for metal-catalyzed reactions and as scaffolds for organocatalysts.

Indole Derivatives as Ligands in Metal-Catalyzed Processes

The development of new ligands is crucial for advancing transition metal catalysis. Indole-based ligands have gained attention due to their ability to coordinate with metal centers through the nitrogen atom or through appended coordinating groups. While specific examples of this compound-based ligands in catalysis are not widespread, the general principles of ligand design suggest its potential.

By functionalizing the indole nitrogen or the phenyl ring of the 2-substituent with phosphine, amine, or other coordinating moieties, it is possible to create bidentate or polydentate ligands. These ligands can then be used to form metal complexes with tailored catalytic properties for a variety of transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The steric and electronic properties of the 2-(3-methylphenyl) group would be an integral part of the ligand framework, influencing the activity and selectivity of the metal catalyst.

Table 2: Potential Ligand Types Derived from this compound

Ligand TypePotential Coordinating AtomsPotential Catalytic Applications
Indolyl-phosphineN, PCross-coupling reactions (e.g., Suzuki, Heck)
Indolyl-amineN, N'Asymmetric hydrogenation, transfer hydrogenation
Indolyl-oxazolineN, N'Asymmetric catalysis

Applications in Organocatalysis and Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral indole derivatives have been successfully employed as organocatalysts or as key components of organocatalytic systems. rsc.orgrsc.org The indole scaffold can participate in catalysis through hydrogen bonding, iminium ion formation, or other non-covalent interactions.

A chiral derivative of this compound could be designed to create a specific chiral environment around a reactive center, enabling the enantioselective synthesis of a desired product. For example, by introducing a chiral auxiliary or a catalytic group onto the indole framework, it could be used to catalyze reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. mdpi.com The development of new organocatalysts based on the this compound scaffold holds promise for the advancement of green and sustainable chemical synthesis. mdpi.com

Contributions to Advanced Materials Research

The unique electronic and photophysical properties inherent to the 2-arylindole framework suggest a promising future for these compounds in the realm of advanced materials. The fusion of the electron-rich indole nucleus with an appended aryl group creates a conjugated system that can be tailored for specific electronic applications. While extensive research has been conducted on various indole derivatives for materials science, the specific contributions of this compound are an emerging area of investigation.

Components in Organic Electronics

The development of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the design of novel organic semiconductors with high charge carrier mobility and thermal stability. Indole derivatives have been explored as hole-transporting materials in OLEDs due to their electron-donating nature. The general class of 2-arylindoles is recognized for its potential in these applications, although specific performance data for this compound is not extensively documented in current literature. The molecular structure of this compound, featuring a planar indole core and a rotatable methylphenyl group, could influence the solid-state packing and, consequently, the charge transport properties of thin films.

Research into related indole-containing molecules has demonstrated their utility. For instance, indole derivatives have been incorporated into the design of high triplet energy host materials for blue phosphorescent OLEDs. Furthermore, the broader family of indole-based compounds has been investigated for their semiconducting properties in OFETs. While these studies provide a strong rationale for the potential of this compound in organic electronics, dedicated research into this specific compound is necessary to fully elucidate its capabilities as a component in such devices.

Precursors for Optoelectronic Materials

The role of a molecule as a precursor for optoelectronic materials hinges on its ability to be functionalized and polymerized to create larger conjugated systems with desirable optical and electronic properties. The this compound molecule possesses reactive sites, namely the N-H proton of the indole ring and various positions on both the indole and phenyl rings, which can be targeted for further chemical modification.

This functionalization can lead to the synthesis of monomers that can be used in polymerization reactions to create conjugated polymers. Such polymers are the active components in a variety of optoelectronic devices, including organic solar cells and sensors. For example, indole derivatives have been successfully employed as building blocks for sensitizers in dye-sensitized solar cells (DSSCs), where they act as electron donors in a donor-π-acceptor (D-π-A) architecture. nitk.ac.inrsc.orgresearchgate.netrsc.org The photophysical properties of these sensitizers, such as their absorption and emission spectra, are critical to their performance and can be tuned through chemical modification of the indole core. nih.gov

While the potential for this compound to serve as a precursor is clear from a chemical standpoint, specific examples of its use in the synthesis of well-defined optoelectronic polymers are not yet prevalent in the scientific literature. Future research may focus on leveraging this compound as a starting material for the creation of novel materials with tailored optoelectronic characteristics.

Chemical Sensing and Recognition Systems

The indole scaffold is a well-established platform for the design of chemosensors, owing to its inherent fluorescence and the hydrogen-bonding capability of the N-H proton. These features allow for the development of sensors that can detect a variety of analytes through changes in their optical or electrochemical properties. The application of indole derivatives in chemical sensing is a mature field, with the principles of their operation being well understood.

The primary mechanism by which many indole-based sensors operate is through analyte-induced changes in photophysical processes such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). spectroscopyonline.com The indole N-H proton can act as a hydrogen bond donor, interacting with anionic species. This interaction can modulate the electronic properties of the indole ring, leading to a detectable change in the fluorescence or color of the sensor molecule. researchgate.netacs.org

For instance, the binding of a fluoride (B91410) ion to the indole N-H can lead to deprotonation, which significantly alters the electron density of the molecule and can either quench or enhance fluorescence, often accompanied by a color change. spectroscopyonline.comacs.org This principle has been used to develop highly selective and sensitive fluoride sensors.

Similarly, the indole nucleus can be incorporated into larger molecular frameworks designed to bind specific metal cations. The coordination of a metal ion can restrict intramolecular rotations or alter the electronic landscape of the sensor, leading to a "turn-on" or "turn-off" fluorescent response. researchgate.net The selectivity of these sensors is determined by the design of the binding pocket and the nature of the heteroatoms involved in coordination.

Indole-Based Sensor DerivativeTarget AnalyteSensing PrincipleObserved ChangeDetection Limit
Indole-hydrazone derivativesFluoride (F⁻)Hydrogen bonding and deprotonationColor change and red-shift in absorption8.69 x 10⁻⁸ M
(E)-N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazideFluoride (F⁻)Hydrogen bondingFluorescence enhancement and color change (colorless to yellow)3.2 nM
2,3-diindol-3-yl diketone derivativesFluoride (F⁻)PET and ICTColor change (yellow to red-orange) and red-shift in fluorescenceNot Specified
Indole-fused 1,8-naphthalimideGSH/H₂S and Cys/HcyAnalyte-specific chemical reactionsDistinct fluorescent responsesNot Specified
3-(phenyl(phenylthio)methyl)-1H-indoleCopper (Cu²⁺)Chelation Enhanced Fluorescence (CHEF)Fluorescence enhancementNot Specified

Perspectives and Future Research Directions in 2 3 Methylphenyl 1h Indole Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

While classic methods like the Fischer indole (B1671886) synthesis are foundational, the future lies in developing more sophisticated and efficient strategies for constructing the 2-(3-Methylphenyl)-1H-indole core. researchgate.net A primary goal is to move beyond harsh reaction conditions and stoichiometric reagents towards catalytic, atom-economical processes.

One promising avenue is the continued development of palladium-catalyzed reactions. Recent studies have demonstrated a one-step process to synthesize 2-arylindoles from readily available indolines through a sequence of oxidative dehydrogenation and C2-selective Heck-type arylation, using molecular oxygen as the sole oxidant. nih.govresearchgate.net This approach is notable for its mild, acid- and base-free conditions and broad functional group tolerance. nih.gov Future work could focus on expanding the substrate scope and exploring less expensive, more sustainable metal catalysts.

Catalyst SystemStarting MaterialKey FeaturesYield (%)Reference
Pd(OAc)₂ / O₂Indoline (B122111) / Arylboronic acidOne-step, mild conditions, O₂ as oxidant86 researchgate.net
Copper Catalyst2-Alkenylarylisocyanide / Arylboronic acidInexpensive catalyst, excellent functional group toleranceHigh acs.org
Ir(ppy)₃ / Visible LightN-aryl enamineSustainable, visible-light mediatedGood researchgate.net

Another area of intense interest is the use of copper-catalyzed coupling reactions. The synthesis of highly functionalized 2-arylindoles from 2-alkenylarylisocyanides and arylboronic acids using a simple copper catalyst represents a significant step forward. acs.org Further research could optimize these copper-catalyzed systems, potentially through the design of novel ligands to enhance catalytic activity and selectivity, making the synthesis of complex derivatives of this compound more accessible.

Furthermore, photoredox catalysis offers a sustainable pathway for C-H activation and the formation of C-C bonds under mild conditions. researchgate.net The visible-light-mediated synthesis of 2-aryl-3-carboxylate indolines from N-aryl enamines showcases the potential of this technology. researchgate.net Future research will likely explore direct C-H arylation of the indole core with 3-methylphenyl sources using photoredox catalysis, minimizing the need for pre-functionalized starting materials.

Exploration of Undiscovered Reactivity Patterns and Transformations

Beyond synthesis, a deeper understanding of the reactivity of this compound is crucial for its application. The indole nucleus is electron-rich, but its reactivity can be finely tuned by the C2-aryl substituent. Future studies will likely focus on uncovering novel transformations that exploit the unique electronic properties of this scaffold.

One area of exploration is the oxidative dearomatization of the indole core. Cross-dehydrogenative coupling reactions have been used to transform 2-aryl indoles into 2,2-disubstituted indolin-3-ones, which are valuable building blocks in medicinal chemistry. mdpi.com Investigating the reactivity of this compound under various oxidative conditions could lead to the discovery of new dearomatization pathways and the synthesis of novel spirocyclic or fused heterocyclic systems.

Cascade reactions, where multiple bonds are formed in a single operation, represent another exciting frontier. An intramolecular cascade halogenation/nucleophilic cyclization of 2-aryl indoles has been developed to construct polycyclic indolines with multiple stereocenters. nih.gov Applying this strategy to derivatives of this compound functionalized with appropriate nucleophiles could provide rapid access to complex, three-dimensional structures.

Biocatalysis also presents an opportunity to explore unique reactivity. Flavin-dependent monooxygenases (FDMOs) have been shown to catalyze the stereoselective oxidation of 2-arylindoles to 3-hydroxyindolenines, overcoming challenges of chemo- and stereoselectivity often encountered with traditional chemical oxidants. nih.gov Future work could involve screening or engineering enzymes to perform novel transformations on the this compound scaffold, such as asymmetric hydroxylations or other C-H functionalizations at different positions of the indole ring or the methylphenyl group. nih.gov

Transformation TypeReagents/CatalystProduct ClassKey AdvantageReference
Oxidative DearomatizationOxidant (e.g., Iodosylbenzene)2,2-disubstituted indolin-3-onesAccess to complex scaffolds mdpi.com
Cascade CyclizationHalogenating agent (e.g., NCS)Polycyclic indolinesBuilds molecular complexity rapidly nih.gov
Biocatalytic OxidationFlavin-dependent monooxygenase (FDMO)3-HydroxyindoleninesHigh chemo-, site-, and stereoselectivity nih.gov

Advanced Computational Modeling for Predictive Chemical Design

In silico approaches are becoming indispensable in modern chemical research for accelerating the discovery process and reducing experimental costs. espublisher.com For this compound, computational modeling can provide profound insights into its structure, reactivity, and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in designing new derivatives with specific properties. By correlating molecular descriptors with biological activity, QSAR models can predict the potency of novel analogues before they are synthesized. mdpi.com For instance, modeling studies on similar indole derivatives have shown that parameters like atomic van der Waals volume and atomic masses can significantly explain their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). nih.gov Such models can guide the rational design of this compound derivatives with enhanced therapeutic potential.

Molecular docking simulations can elucidate the binding modes of this compound derivatives within the active sites of biological targets. nih.gov This information is crucial for understanding structure-activity relationships and for designing molecules with improved affinity and selectivity. For example, docking studies have helped identify key hydrophobic interactions that are crucial for the potency of some 2-sulfonyl-phenyl-3-phenyl-indole analogs. nih.gov

Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives. jmchemsci.comresearchgate.net These calculations can help rationalize observed reactivity patterns and predict the feasibility of new transformations, guiding experimental efforts.

Computational MethodApplicationKey Insights ProvidedReference
QSARPredicting biological activityCorrelation between molecular structure and potency mdpi.com
Molecular DockingElucidating protein-ligand interactionsBinding modes, affinity, and selectivity nih.govnih.gov
DFT CalculationsPredicting molecular propertiesElectronic structure, reactivity, spectroscopic data jmchemsci.comresearchgate.net

Integration with Emerging Chemical Technologies

The synergy between chemical synthesis and emerging technologies is set to revolutionize the way molecules like this compound are prepared and studied. Integrating advanced technologies can lead to safer, more efficient, and scalable processes.

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to handle hazardous intermediates in situ. acs.org The synthesis of 2-arylindoles has been demonstrated using a flow process that avoids the direct handling of pungent isocyanide starting materials by generating them in situ. acs.org Future research should focus on developing a continuous flow synthesis for this compound, potentially integrating multiple reaction steps into a single, automated sequence.

The application of high-throughput experimentation (HTE) techniques can rapidly screen a wide range of catalysts, reagents, and reaction conditions to identify optimal synthetic routes. This can dramatically accelerate the discovery of novel and efficient pathways for the synthesis and functionalization of this compound.

Furthermore, machine learning and artificial intelligence (AI) are beginning to play a role in predicting reaction outcomes and designing synthetic routes. By training algorithms on large datasets of chemical reactions, AI tools can suggest novel disconnections and synthetic pathways for complex molecules, including derivatives of this compound, that may not be obvious to a human chemist.

Addressing Green Chemistry Principles in Future Research Initiatives

Sustainability is a paramount concern in modern chemical synthesis. Future research on this compound must be guided by the principles of green chemistry to minimize environmental impact. semanticscholar.org

A key focus will be the development of syntheses that utilize environmentally benign solvents, such as water or ethanol (B145695), and avoid the use of hazardous reagents and halogenated hydrocarbons. semanticscholar.orgrsc.org Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are inherently green as they reduce the number of synthetic steps, minimize waste, and often exhibit high atom economy. semanticscholar.orgresearchgate.net A recent innovative two-step synthesis of indole-2-carboxamides from anilines using an Ugi multicomponent reaction followed by an acid-induced cyclization in ethanol exemplifies this approach. rug.nl

The use of renewable starting materials and energy-efficient reaction conditions, such as microwave irradiation or photoredox catalysis at room temperature, will also be crucial. researchgate.netresearchgate.net Microwave-assisted Fischer indolization, for instance, offers a more energy-efficient alternative to conventional heating. researchgate.net

Catalysis is at the heart of green chemistry. Future efforts will concentrate on replacing stoichiometric reagents with catalytic alternatives, particularly those based on abundant and non-toxic metals. The development of metal-free catalytic systems is an even more ambitious and desirable goal. rsc.org Evaluating the environmental footprint of synthetic routes using metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI) will become standard practice to ensure that new methods are genuinely more sustainable than existing ones. rug.nl

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Methylphenyl)-1H-indole, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves electrophilic substitution or Friedel-Crafts alkylation. For example, iodine catalysis (10 mol% I₂ in MeCN at 40°C) achieves yields up to 98% for similar indole derivatives, as demonstrated in optimization tables for analogous reactions . Key steps include protecting the indole NH group and introducing the 3-methylphenyl moiety via palladium-catalyzed cross-coupling or acid-mediated alkylation.

Q. How is structural characterization of this compound performed?

  • Methodology : Use ¹H/¹³C NMR (400 MHz, CDCl₃) to confirm substitution patterns and regioselectivity. For instance, the NH proton in indole derivatives typically appears as a broad singlet (δ 7.8–8.0 ppm), while aromatic protons show splitting patterns consistent with substituent positions . High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., C₁₅H₁₃N: calculated 207.1048; observed 207.1043) .

Q. What techniques are used to determine physical properties like melting point and solubility?

  • Methodology : Melting points are determined via differential scanning calorimetry (DSC) or capillary methods. For example, analogs like 2-(4-Fluorophenyl)-1H-indole exhibit melting points of 141–143°C . Solubility is assessed in solvents (e.g., DMSO, MeCN) using UV-Vis spectroscopy or gravimetric analysis .

Advanced Research Questions

Q. How can contradictory yields in synthetic protocols for this compound derivatives be resolved?

  • Methodology : Systematic optimization of catalysts and solvents is critical. For example, I₂ in MeCN at 40°C yields >95% for iodinated indoles, whereas FeCl₃ or AlCl₃ yields <20% under similar conditions . Kinetic studies (e.g., time-resolved NMR) can identify side reactions, such as over-alkylation or ring-opening, which reduce yields .

Q. What crystallographic methods elucidate the molecular packing and hydrogen-bonding interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs reveals non-classical hydrogen bonding. For example, the NH group in 2-(4-Fluorophenyl)-1H-indole forms weak C–H⋯π interactions (centroid distance: 3.95 Å) rather than classical H-bonds, influencing crystal packing . Refinement with SHELXL-97 achieves R-factors <0.065 for high-precision structural data .

Q. What strategies are used to correlate structural modifications of this compound with biological activity?

  • Methodology : Structure-activity relationship (SAR) studies involve introducing substituents (e.g., halogens, methoxy groups) at specific positions. For example, trifluoromethyl groups enhance metabolic stability in related indole derivatives . In vitro assays (e.g., enzyme inhibition, receptor binding) paired with DFT calculations (e.g., Mulliken charges) identify pharmacophoric features .

Q. How does polymorphism affect the physicochemical properties of this compound?

  • Methodology : Polymorph screening via solvent recrystallization (e.g., EtOAc vs. cyclohexane) followed by DSC and PXRD analysis detects distinct crystalline forms. For example, a 2-phenylindole derivative showed two polymorphs with melting points differing by 15°C, impacting bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.